molecular formula C18H21N3O2S B3718558 N-CYCLOHEXYL-2-[(4-OXO-6-PHENYL-14-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

N-CYCLOHEXYL-2-[(4-OXO-6-PHENYL-14-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3718558
M. Wt: 343.4 g/mol
InChI Key: FRSBAONCFYXQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by a dihydropyrimidinone core substituted with a phenyl group at position 6, a sulfanyl-linked acetamide moiety at position 2, and a cyclohexyl group attached to the acetamide nitrogen. This structure combines a heterocyclic scaffold with sulfur-containing and lipophilic substituents, which are common in pharmacologically active molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-cyclohexyl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-16-11-15(13-7-3-1-4-8-13)20-18(21-16)24-12-17(23)19-14-9-5-2-6-10-14/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSBAONCFYXQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-[(4-OXO-6-PHENYL-14-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with a suitable acylating agent to form the cyclohexylamide intermediate. This intermediate is then reacted with a thiol-containing pyrimidinone derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-[(4-OXO-6-PHENYL-14-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-CYCLOHEXYL-2-[(4-OXO-6-PHENYL-14-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-[(4-OXO-6-PHENYL-14-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on molecular features, synthesis, and bioactivity data where available.

Structural Analog: 1Z105 (N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide)

  • Core Structure: 1Z105 features a pyrimidoindole ring system instead of a dihydropyrimidinone, introducing additional aromaticity and steric bulk.
  • Substituents : Similar sulfanyl-acetamide linkage and cyclohexyl group, but with a methyl group at position 5 and a phenyl group at position 3.
  • Bioactivity: 1Z105 acts as a synthetic TLR4 ligand with in vivo adjuvant activity, highlighting the role of sulfur-containing heterocycles in immune modulation. The dihydropyrimidinone analog may exhibit distinct target interactions due to its less rigid core .

Acetamide Derivatives with Heterocyclic Moieties (Compounds 8t, 8u, 8v, 8w)

These compounds (from ) share the acetamide-sulfanyl motif but differ in core heterocycles and substituents:

Compound Core Structure Substituents Molecular Weight Key Bioactivity (IC50)
8t 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl, indol-3-yl 428.5 g/mol Moderate LOX inhibition (~50 µM)
8u 1,3,4-Oxadiazole 2-Ethoxy-6-methylphenyl, indol-3-yl 422 g/mol Weak α-glucosidase inhibition
8v 1,3,4-Oxadiazole 2-Methyl-6-nitrophenyl, indol-3-yl 423 g/mol BChE inhibition (~20 µM)
Target 1,4-Dihydropyrimidinone Phenyl, cyclohexyl ~350–400 g/mol* Not reported

*Estimated based on structural similarity.

  • The cyclohexyl group may improve membrane permeability compared to the aromatic substituents in 8t–8w .

N-Cyclohexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)hydrazono]acetamide (5h)

  • Structure: Shares the N-cyclohexylacetamide backbone but incorporates a hydrazono-carbamimidoyl group and nitroaromatic substituent.
  • Properties: The nitro group in 5h may confer redox activity or electrophilicity, absent in the dihydropyrimidinone analog. IR and MS data for 5h () suggest strong hydrogen bonding (NH/OH stretches at ~3400 cm⁻¹) and a molecular ion at m/z 350 .

Q & A

Q. What are the key considerations for synthesizing N-Cyclohexyl-2-[(4-Oxo-6-Phenyl-1,4-Dihydropyrimidin-2-Yl)Sulfanyl]Acetamide with high purity?

Methodological Answer: The synthesis requires precise control of reaction parameters. Critical steps include:

  • Temperature and pH optimization : Maintain temperatures between 60–80°C and pH 7–8 to prevent side reactions and ensure proper cyclization .
  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to stabilize intermediates and improve reaction kinetics .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) followed by recrystallization in ethanol yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the cyclohexyl group (δ 1.2–1.8 ppm for CH2_2 protons) and sulfanyl-acetamide linkage (δ 3.4–3.6 ppm for SCH2_2) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm deviation from theoretical values .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm1^{-1} for the oxo-pyrimidine ring) .

Q. What are the primary challenges in characterizing the compound’s solubility and stability?

Methodological Answer:

  • Solubility profiling : Test in solvents (e.g., DMSO, PBS) using UV-Vis spectroscopy at λ = 260 nm (pyrimidine ring absorption). Low aqueous solubility may require co-solvents (e.g., PEG-400) for biological assays .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrolysis of the sulfanyl group is a common degradation pathway .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity for medicinal chemistry applications?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., dihydrofolate reductase). Focus on the sulfanyl-acetamide moiety’s binding affinity .
  • QSAR studies : Corolate substituent effects (e.g., cyclohexyl vs. aryl groups) with biological activity using descriptors like LogP and polar surface area .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns to predict pharmacokinetic properties .

Q. What experimental designs are suitable for resolving contradictory data on the compound’s antimicrobial efficacy?

Methodological Answer:

  • Dose-response studies : Use a between-subjects design with varying concentrations (0.1–100 µM) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Mechanistic validation : Combine MIC assays with fluorescence microscopy (SYTOX Green uptake) to differentiate bacteriostatic vs. bactericidal effects .
  • Statistical mediation analysis : Apply structural equation modeling (SEM) to account for confounding variables (e.g., solvent toxicity) .

Q. How can researchers establish structure-activity relationships (SAR) for material science applications?

Methodological Answer:

  • Functional group substitution : Synthesize analogs with modified pyrimidine rings (e.g., 4-thioxo vs. 4-oxo) and test thermal stability via TGA (decomposition >250°C indicates robust materials) .
  • Crystallography : Solve single-crystal X-ray structures to correlate packing efficiency with mechanical properties (e.g., Young’s modulus) .
  • DFT calculations : Predict electronic properties (bandgap, HOMO-LUMO levels) to guide applications in optoelectronics .

Q. What methodologies validate the compound’s potential as a kinase inhibitor in cancer research?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, BRAF) using competitive binding assays (ATP-Glo®^\text{®}). IC50_{50} values <1 µM suggest therapeutic potential .
  • Cell-based assays : Use a pre-test/post-test design with A549 lung cancer cells. Measure apoptosis via Annexin V/PI staining and caspase-3 activation .
  • In vivo xenograft models : Administer 10 mg/kg (i.p.) daily for 21 days and monitor tumor volume reduction via caliper measurements .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported reaction yields for this compound?

Methodological Answer:

  • Systematic replication : Repeat synthesis under identical conditions (solvent, catalyst) while varying stirring rates (500 vs. 1000 rpm) to identify kinetic limitations .
  • DoE (Design of Experiments) : Apply factorial design to isolate critical factors (e.g., temperature × catalyst loading) and optimize yield .
  • Collaborative validation : Share protocols via platforms like Zenodo for inter-lab reproducibility checks .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

  • Standardized protocols : Use lyophilized compound aliquots stored at -80°C to prevent hydrolysis .
  • Blinded analysis : Implement double-blind testing in cell assays to reduce observer bias .
  • Meta-analysis : Aggregate data from multiple studies (e.g., RevMan) to quantify heterogeneity (I2^2 statistic) and identify outlier datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-CYCLOHEXYL-2-[(4-OXO-6-PHENYL-14-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-CYCLOHEXYL-2-[(4-OXO-6-PHENYL-14-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.